1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its phenolic structure, which includes hydroxyl and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with a suitable propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: Shares similar structural features but differs in the length of the carbon chain.
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one: An analog with an extended conjugated system, offering different photophysical properties.
Uniqueness
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in forming various derivatives and complexes makes it a valuable compound in multiple fields of research and industry .
Properties
CAS No. |
2215-82-9 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)11-9(13)5-7(14-2)6-10(11)15-3/h5-6,13H,4H2,1-3H3 |
InChI Key |
MCSQGBIRRUFIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.